molecular formula C16H18O B8656125 2-Cumyl-4-methylphenol CAS No. 2675-76-5

2-Cumyl-4-methylphenol

Cat. No.: B8656125
CAS No.: 2675-76-5
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
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Description

2-Cumyl-4-methylphenol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

2675-76-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-methyl-2-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C16H18O/c1-12-9-10-15(17)14(11-12)16(2,3)13-7-5-4-6-8-13/h4-11,17H,1-3H3

InChI Key

XNOWTXSDOVXNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Paracresol 34.15 g (316.0 mmol), Amberlyst 15E 2.50 g, and toluene 20 ml were charged in a sufficiently dried 200 ml reactor purged with argon, 30 ml of a toluene solution containing 4-cumylphenol 14.40 g (105.5 mmol) was added dropwise to the reactor at 80° C. and then the resultant mixture was stirred for 17 hours. After cooling to a room temperature, the resultant mixture was filtered while being washed with hexane. The obtained liquid was purified by silica gel column chromatography to obtain 2-cumyl-4-methylphenol 10.52 g (44%).
Quantity
34.15 g
Type
reactant
Reaction Step One
[Compound]
Name
15E
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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14.4 g
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reactant
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resultant mixture
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Synthesis routes and methods II

Procedure details

Into a 200 ml reactor thoroughly dried and purged with nitrogen, 34.15 g (316.0 mmol) of paracresol, 2.50 g of Umberist-15E (trade name, available from Organo Co.) and 20 ml of toluene were introduced. To the reactor, a solution containing 14.40 g (105.0 mmol) of 4-cumylphenol diluted with 30 ml of a toluene was dropwise added at 80° C., followed by stirring for 17 hours. After the system was cooled to room temperature, the reaction solution was filtered with washing with hexane. The resulting liquid was purified by silica gel column chromatography to obtain 10.52 g (yield: 44%) of 2-cumyl-4-methylphenol.
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Two hundreds and sixteen grams of paracresol is placed in a 500 ml. four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel. 4 g. of sulfuric acid is added therein and 236 g. of α-methyl styrene is dropped gradually at 60°C. with stirring. The dropping speed is adjusted to complete dropping in about 20 hours. Thus, 2-(α, α-dimethylbenzyl)-4-methylphenol is obtained. The resulting material is dissolved in 500 ml. of xylene and water is azeotropically removed with dropping an aqueous solution containing 80 g. of caustic sodium. The solution is transferred to an autoclave having a capacity of 1000 ml., and treated by the same way as in Example 9, to yield about 300 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid. By same treatments as in each Example, 900 ml. of a composition containing 100 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid zinc, 20 g. of styrene-butadiene copolymer, 15 g. of acrylamide-methylol acrylamide copolymer, 0.3 g. of a sulfonic acid salt type surface active agent and water is prepared. About 5~15 g. of the composition is applied to 1m2 of the surface of a sheet and dried to form the support of a dyestuff acceptor.
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